molecular formula C15H25N3 B7986870 [1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-methyl-amine

[1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-methyl-amine

Cat. No.: B7986870
M. Wt: 247.38 g/mol
InChI Key: NIJBQOCMFKLYQI-UHFFFAOYSA-N
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Description

[1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-methyl-amine: is a complex organic compound that features a piperidine ring substituted with an aminoethyl group and a benzyl-methyl-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-methyl-amine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor such as 1,4-diketone, the piperidine ring can be formed through a cyclization reaction.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using ethylenediamine.

    Attachment of the Benzyl-Methyl-Amine Moiety: This step involves the reaction of the intermediate with benzyl chloride and methylamine under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used.

    Catalysts and Solvents: Catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol are often employed to enhance reaction rates and yields.

    Purification: The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the imine or oxime back to the amine.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

    Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for reduction reactions.

    Substitution Reagents: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation Products: Imines, oximes.

    Reduction Products: Primary or secondary amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: This compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Synthesis of Complex Molecules: It serves as a building block for the synthesis of more complex organic molecules.

Biology and Medicine

    Biological Probes: Used in the development of probes for studying biological processes.

Industry

    Materials Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

    Corrosion Inhibitors: Acts as an additive in formulations to prevent corrosion in industrial systems.

Mechanism of Action

The mechanism by which [1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-methyl-amine exerts its effects involves:

    Molecular Targets: It can interact with various receptors or enzymes, depending on its specific structure and functional groups.

    Pathways: The compound may modulate signaling pathways, particularly those involving neurotransmitters or other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminoethyl)piperidine: A simpler analog with similar structural features but lacking the benzyl-methyl-amine moiety.

    Aminoethylpiperazine: Contains a piperazine ring instead of piperidine, with similar functional groups.

Uniqueness

    Structural Complexity: The presence of both the piperidine ring and the benzyl-methyl-amine moiety makes [1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-methyl-amine unique.

    Functional Versatility:

Properties

IUPAC Name

1-(2-aminoethyl)-N-benzyl-N-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3/c1-17(13-14-5-3-2-4-6-14)15-7-10-18(11-8-15)12-9-16/h2-6,15H,7-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJBQOCMFKLYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCN(CC2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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